molecular formula C13H11NO3 B1486626 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid CAS No. 1155104-28-1

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid

Cat. No.: B1486626
CAS No.: 1155104-28-1
M. Wt: 229.23 g/mol
InChI Key: IPSSZGWEAFUSTN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of quinoline derivatives with suitable dienophiles under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the pyranoquinoline ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

  • Substitution: Substituted quinolines with various functional groups, useful in material science and medicinal chemistry.

Scientific Research Applications

3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid is compared with other similar compounds, such as:

  • Quinoline: A simpler aromatic compound without the pyrano moiety.

  • Pyranoquinoline derivatives: Other derivatives with different substituents and ring structures.

  • Indole derivatives: Compounds with a similar heterocyclic structure but different ring fusion.

Uniqueness: The presence of the pyrano moiety in this compound imparts unique chemical and biological properties, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)12-8-3-1-2-4-10(8)14-11-5-6-17-7-9(11)12/h1-4H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSSZGWEAFUSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C3=CC=CC=C3N=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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